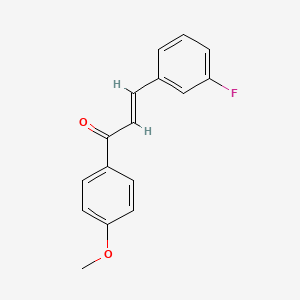

(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .

Molecular Structure Analysis

The molecular formula of this compound is C16H13FO2, indicating it contains 16 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Organic Solar Cell Material

A study introduces two organometallic compounds, including a derivative similar to (E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, designed for dye-sensitized solar cell (DSSC) applications. By introducing a methoxy group into the acceptor side, the modified compound shows enhanced intramolecular charge transfer (ICT), leading to improved conversion efficiency in DSSCs compared to its counterpart without the methoxy group. This finding highlights the potential of such compounds in solar energy conversion technologies (Ainizatul Husna Anizaim et al., 2020).

Nonlinear Optical (NLO) Properties

Another research effort focused on the molecular structure and FT-IR analysis of a closely related compound, aiming to explore its first order hyperpolarizability and NBO analysis. The study demonstrated that the compound exhibits significant NLO properties, suggesting its utility in photonic and optoelectronic devices. This opens up avenues for using such compounds in developing advanced materials for optical communication technologies (A. Najiya et al., 2014).

Fluorescence Properties

The photophysical properties of chalcone derivatives have been studied, revealing that modifications in the molecular structure, such as the addition of fluorophenyl and methoxyphenyl groups, can significantly affect their absorption and fluorescence characteristics. This study suggests the potential of such compounds in the development of fluorescent materials and sensors, which can be tailored for specific applications based on their solvent-dependent behavior (Rekha Kumari et al., 2017).

Photopolymerization Initiators

Research into the synthesis and structural analysis of compounds bearing the fluoro and methoxy groups indicates their potential as initiators in photopolymerization processes. Such compounds can play a crucial role in creating polymeric materials with desirable properties for coatings, adhesives, and 3D printing technologies (K. Pomeisl et al., 2007).

Antioxidant Activity

A study on methoxy- and hydroxyl-substituted chalcones, including derivatives of the compound of interest, assessed their antioxidant activity. These findings highlight the potential of such compounds in the development of new antioxidants, which could be utilized in food preservation, cosmetics, and pharmaceuticals to protect against oxidative damage (Chiara Sulpizio et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGKAFGARVTNOQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2938828.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)